![molecular formula C16H12F2N2O3S B2878682 N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 868368-65-4](/img/structure/B2878682.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Molecular Structure and Synthesis
- N-Benzothiazole derivatives have been synthesized and characterized, emphasizing their potential for metal-catalyzed C-H bond functionalization reactions (Hamad H. Al Mamari, Nasser Al Awaimri, Yousuf Al Lawati, 2019).
- Novel families of difluorobenzamides have been developed with antibacterial properties, specifically targeting bacterial cell division (V. Straniero, Lorenzo Suigo, Giulia Lodigiani, E. Valoti, 2023).
Chemical Properties and Reactions
- Studies have focused on understanding the intermolecular interactions and molecular structure of benzamide derivatives, providing insights into the influence of dimerization and crystal packing on molecular geometry (Sedat Karabulut, H. Namli, R. Kurtaran, L. Yıldırım, J. Leszczynski, 2014).
- The 3,4-dimethoxybenzyl group has been utilized as a novel N-protecting group in chemical synthesis, demonstrating its utility in organic chemistry (Evelyne Grunder-Klotz, J. Ehrhardt, 1991).
Optoelectronic and Photovoltaic Properties
- Thiazolothiazole fluorophores exhibiting strong fluorescence and reversible electrochromism have been synthesized, highlighting their potential for multifunctional optoelectronic applications (A. Woodward, Justin M Kolesar, S. R. Hall, Nemah-Allah Saleh, Daniel S Jones, M. Walter, 2017).
- The impact of substituents on physical and photovoltaic properties of thiadiazole-based polymers has been explored, demonstrating their effectiveness in solar cells (Yan Wang, Xin Xin, Yong Lu, Ting Xiao, Xiaofeng Xu, N. Zhao, Xiao Hu, B. Ong, S. Ng, 2013).
Pharmacological and Biological Applications
- Thiazolide compounds have been studied for their antimicrobial and antitumor properties, showcasing their potential in cancer treatment (A. Brockmann, T. Strittmatter, S. May, K. Stemmer, A. Marx, T. Brunner, 2014).
- The cellular proliferation in tumors has been assessed using PET imaging, indicating the potential of certain benzamide derivatives as markers for tumor proliferation (F. Dehdashti, R. Laforest, F. Gao, K. Shoghi, R. Aft, B. Nussenbaum, F. Kreisel, N. Bartlett, A. Cashen, Nina Wagner-Johnson, R. Mach, 2013).
Mechanism of Action
properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3S/c1-22-11-4-3-8(5-12(11)23-2)15(21)20-16-19-14-10(18)6-9(17)7-13(14)24-16/h3-7H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRFHUWLYACPCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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